molecular formula C16H13F2N7S B10941946 N-(1-benzyl-1H-pyrazol-3-yl)-5-[1-(difluoromethyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine

N-(1-benzyl-1H-pyrazol-3-yl)-5-[1-(difluoromethyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine

Cat. No.: B10941946
M. Wt: 373.4 g/mol
InChI Key: MAYCCNBNIXMJGB-UHFFFAOYSA-N
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Description

N-(1-Benzyl-1H-pyrazol-3-yl)-N-{5-[1-(difluoromethyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-yl}amine is a complex organic compound that features a unique combination of pyrazole and thiadiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Benzyl-1H-pyrazol-3-yl)-N-{5-[1-(difluoromethyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-yl}amine typically involves multiple steps, starting with the preparation of the individual pyrazole and thiadiazole components. The key steps include:

    Synthesis of 1-Benzyl-1H-pyrazol-3-amine: This can be achieved through the reaction of benzylhydrazine with ethyl acetoacetate, followed by cyclization.

    Synthesis of 5-(1-(Difluoromethyl)-1H-pyrazol-3-yl)-1,3,4-thiadiazole: This involves the reaction of difluoromethylpyrazole with thiosemicarbazide under acidic conditions to form the thiadiazole ring.

    Coupling Reaction: The final step involves coupling the two components using a suitable coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), under mild conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(1-Benzyl-1H-pyrazol-3-yl)-N-{5-[1-(difluoromethyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-yl}amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the pyrazole and thiadiazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated solvents like dichloromethane or chloroform, with catalysts such as palladium on carbon.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted pyrazole or thiadiazole derivatives.

Scientific Research Applications

N-(1-Benzyl-1H-pyrazol-3-yl)-N-{5-[1-(difluoromethyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-yl}amine has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Materials Science: The compound is studied for its potential use in organic electronics and as a building block for advanced materials.

    Industrial Chemistry: It is used as an intermediate in the synthesis of various agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(1-Benzyl-1H-pyrazol-3-yl)-N-{5-[1-(difluoromethyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-yl}amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects. The difluoromethyl group enhances its lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-Benzyl-1H-pyrazol-3-amine
  • 5-(Difluoromethyl)-1H-pyrazole
  • 1,3,4-Thiadiazole derivatives

Uniqueness

N-(1-Benzyl-1H-pyrazol-3-yl)-N-{5-[1-(difluoromethyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-yl}amine is unique due to the combination of pyrazole and thiadiazole rings, along with the presence of a difluoromethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H13F2N7S

Molecular Weight

373.4 g/mol

IUPAC Name

N-(1-benzylpyrazol-3-yl)-5-[1-(difluoromethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C16H13F2N7S/c17-15(18)25-9-6-12(22-25)14-20-21-16(26-14)19-13-7-8-24(23-13)10-11-4-2-1-3-5-11/h1-9,15H,10H2,(H,19,21,23)

InChI Key

MAYCCNBNIXMJGB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC(=N2)NC3=NN=C(S3)C4=NN(C=C4)C(F)F

Origin of Product

United States

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